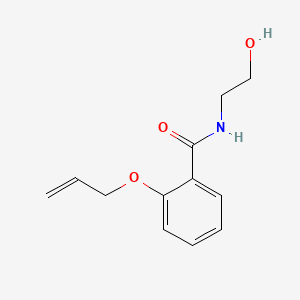

N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide

描述

N-(2-Hydroxyethyl)-2-prop-2-enoxybenzamide is a substituted benzamide derivative featuring a hydroxyethylamine group (-NH-CH2-CH2-OH) attached to the benzamide core and a prop-2-enoxy (allyloxy) substituent at the ortho position of the aromatic ring. This compound combines polar (hydroxyethyl) and reactive (allyloxy) functional groups, making it structurally distinct from simpler benzamides.

属性

IUPAC Name |

N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-9-16-11-6-4-3-5-10(11)12(15)13-7-8-14/h2-6,14H,1,7-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLORUTUJXLHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213496 | |

| Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63887-17-2 | |

| Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine derivative under appropriate conditions.

Introduction of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl alcohol reacts with the benzamide core in the presence of a suitable catalyst.

Attachment of the Beta-Hydroxyethyl Group: The beta-hydroxyethyl group can be attached to the nitrogen atom of the benzamide core through a nucleophilic substitution reaction using a beta-hydroxyethyl halide.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

化学反应分析

Types of Reactions:

Oxidation: The hydroxyl group in N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide can undergo oxidation to form corresponding carbonyl compounds.

Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its amide and hydroxyl functionalities.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a scaffold for designing new drugs with improved pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials due to its reactive functional groups .

作用机制

The mechanism of action of N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, while the hydroxyl and allyloxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

相似化合物的比较

Structural Analog: 2-(Prop-2-enyloxy)benzamide

- Structure: Lacks the hydroxyethyl group but shares the prop-2-enoxybenzamide backbone.

- Synthesis : Prepared via reactions involving 2-alkoxybenzoic acids or chlorides with amines. Similar methods likely apply to the target compound.

- Physical Properties : Crystal structure data (orthorhombic, space group P212121) indicate moderate packing efficiency, with lattice parameters a = 5.0889 Å, b = 11.2542 Å, c = 15.8802 Å . The absence of a hydroxyethyl group in this analog reduces polarity compared to the target compound.

- Applications : 2-Alkoxybenzamides are used in medicinal chemistry and catalysis due to their directing group capabilities .

Functional Group Comparison: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a bulky tertiary alcohol (2-hydroxy-1,1-dimethylethyl) and a methyl group on the aromatic ring.

- Key Feature : The N,O-bidentate directing group enables participation in metal-catalyzed C–H bond functionalization reactions .

- Divergence : Unlike the target compound’s allyloxy group, the methyl substituent in this analog lacks reactivity toward addition or polymerization.

Electronic and Steric Effects: N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (6m)

- Structure : Incorporates a sterically demanding tert-butyl group and a pyridyl-ethyl moiety.

Reactivity and Stability: N-(2-Hydroxyethyl Nitrate)-2,4,6-trinitrobenzamide

- Structure: Features a nitrate ester (-ONO2) on the hydroxyethyl group and nitro groups on the aromatic ring.

- Key Insight : The hydroxyethyl nitrate group improves thermal stability compared to amine analogs, suggesting that the hydroxyethyl group in the target compound may similarly enhance stability .

Physicochemical Properties (Inferred)

生物活性

N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide, also known as 4-(2-hydroxyethyl)phenyl acrylate, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications for health and disease.

Chemical Structure and Properties

- Chemical Formula : C10H11NO3

- Molecular Weight : 195.20 g/mol

- CAS Number : 90667575

The compound features a hydroxyethyl group and an acrylate moiety, which contribute to its reactivity and biological interactions. The presence of the hydroxyl group enhances solubility and potential interactions with biological macromolecules.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation. This inhibition can lead to altered cellular metabolism and reduced production of reactive oxygen species (ROS) .

- Protein Binding : Due to its structural characteristics, the compound can bind to various proteins, potentially altering their function. This can affect cellular signaling pathways and gene expression .

- Oxidative Stress Modulation : The compound's ability to generate or scavenge ROS makes it a candidate for studies related to oxidative stress in cells. It has been observed that at certain concentrations, it can reduce oxidative damage in cellular models .

Biochemical Pathways

This compound is involved in multiple biochemical pathways:

- Metabolic Pathways : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

- Signaling Pathways : The compound influences pathways related to apoptosis and cell survival by modulating the activity of kinases and transcription factors .

In Vitro Studies

In laboratory settings, this compound has demonstrated various effects on different cell types:

- Cytotoxicity : At high concentrations, this compound can induce cytotoxic effects in cancer cell lines, leading to apoptosis. The IC50 values vary depending on the cell line but generally fall within the micromolar range .

- Protective Effects : Conversely, at lower concentrations, it exhibits protective effects against oxidative stress-induced damage in neuronal and hepatic cell lines .

| Cell Type | Concentration (µM) | Effect |

|---|---|---|

| HepG2 (liver) | 10 | Reduced oxidative stress |

| HeLa (cervical) | 50 | Induced apoptosis |

| SH-SY5Y (neuronal) | 5 | Neuroprotection |

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound:

- Dosage Effects : Studies indicate that low doses can enhance liver function markers while higher doses may lead to hepatotoxicity .

- Therapeutic Applications : Preliminary studies suggest potential applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases .

Case Studies

- Neuroprotection in Rodent Models : A study demonstrated that administration of this compound significantly improved cognitive function in rodent models subjected to oxidative stress conditions. The results indicated reduced markers of neuronal damage compared to control groups .

- Anti-inflammatory Effects : Another case study highlighted its role in reducing inflammation in a rat model of arthritis. The compound decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。